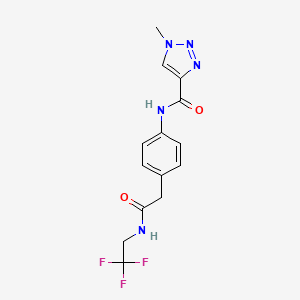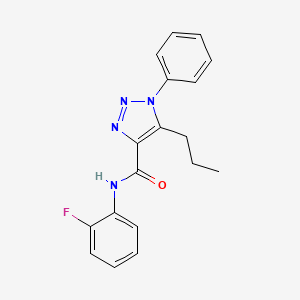
N-(2-fluorophenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluorophenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide, also known as FLI-06, is a small molecule that has gained attention in recent years due to its potential use in scientific research. FLI-06 is a triazole-based compound that has shown promising results in various biological assays, making it a valuable tool for researchers in the field of drug discovery.
Applications De Recherche Scientifique
Photophysical Properties and Sensing Applications
Research on 2-aryl-1,2,3-triazol-4-carboxylic acids reveals these compounds exhibit bright blue fluorescence, excellent quantum yields, and sensitivity to structural changes and microenvironment, hinting at their potential use as sensors for pH monitoring in biological research (Safronov et al., 2020). This suggests that N-(2-fluorophenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide could be explored for similar photophysical applications, potentially serving as a fluorescent probe in material science or biomedical diagnostics.
Antitumor Activity
The structural relevance of triazole derivatives in anticancer research is highlighted by the synthesis of compounds like 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, which showed inhibitory effects on cancer cell proliferation (Hao et al., 2017). This indicates that this compound could have potential applications in developing new anticancer agents, provided it shares similar biological activities.
Enzyme Inhibition for Disease Treatment
Triazole derivatives have been evaluated for their enzyme inhibition potential, offering a foundation for therapeutic applications in diseases like Alzheimer's and diabetes. For instance, 4-(2-fluorophenyl)-3-(3-methoxybenzyl)-1H-1,2,4-triazol-5(4H)-one showed moderate enzyme inhibition potential, which could be relevant for designing potent enzyme inhibitors (Saleem et al., 2018). This suggests that exploring the enzyme inhibition capabilities of this compound might yield new insights into its potential for treating neurodegenerative or metabolic diseases.
Molecular Sensing and Detection Methods
The development of fluorescent molecular probes based on triazole derivatives for sensing protons and water indicates a broader utility in chemical sensing and detection. These compounds' solvatochromic properties and sensitivity to environmental changes underscore their potential in creating sensitive detection systems for various applications, including environmental monitoring and diagnostics (Diwu et al., 1997).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-(2-fluorophenyl)-1-phenyl-5-propyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O/c1-2-8-16-17(18(24)20-15-12-7-6-11-14(15)19)21-22-23(16)13-9-4-3-5-10-13/h3-7,9-12H,2,8H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIRHCFHXRKRNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{(E)-[4-(trifluoromethoxy)phenyl]methylidene}-5-isoquinolinamine](/img/structure/B2523277.png)
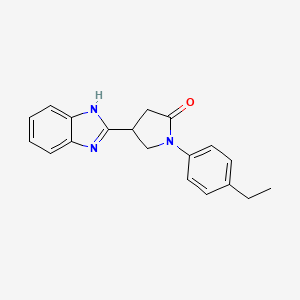

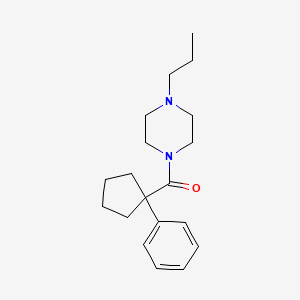
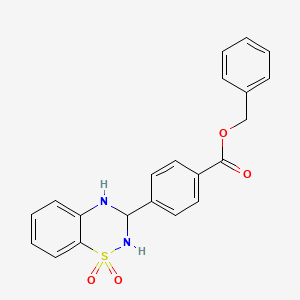
![2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2523286.png)
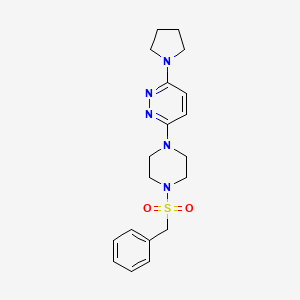
![(3Z)-3-{[(2-ethoxyphenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2523288.png)

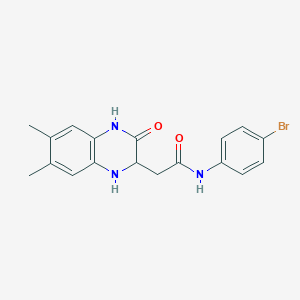
![2,8-Dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid;hydrochloride](/img/structure/B2523292.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2523293.png)
